molecular formula C12H17BrN4O2 B2803613 3-((5-bromopyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide CAS No. 2034431-02-0

3-((5-bromopyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide

Cat. No.: B2803613
CAS No.: 2034431-02-0
M. Wt: 329.198
InChI Key: OMWGUUDLRCZOCV-UHFFFAOYSA-N
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Description

3-((5-bromopyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides It features a bromopyrimidine moiety linked to an ethylpiperidine carboxamide group via an ether linkage

Scientific Research Applications

3-((5-bromopyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide has several scientific research applications:

Safety and Hazards

The compound “3-[(5-bromopyrimidin-2-yl)oxy]aniline” has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

As for future directions, the development of novel and promising fungicides is urgently required . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted more and more attention due to their extensive biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-bromopyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide typically involves multiple steps. One common method starts with the bromination of pyrimidine to obtain 5-bromopyrimidine. This intermediate is then reacted with an appropriate piperidine derivative under nucleophilic substitution conditions to form the desired compound. The reaction conditions often involve the use of bases such as potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized and scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of safer and more environmentally friendly reagents and solvents is prioritized to comply with industrial safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

3-((5-bromopyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-((5-bromopyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromopyrimidine moiety can interact with the active site of enzymes, blocking their activity. The piperidine carboxamide group may enhance the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((5-bromopyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide is unique due to the combination of the bromopyrimidine and piperidine carboxamide groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxy-N-ethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN4O2/c1-2-14-12(18)17-5-3-4-10(8-17)19-11-15-6-9(13)7-16-11/h6-7,10H,2-5,8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWGUUDLRCZOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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